molecular formula C22H22F2N2O4S B2730312 1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one CAS No. 2034458-24-5

1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one

Cat. No.: B2730312
CAS No.: 2034458-24-5
M. Wt: 448.48
InChI Key: TYXVYQVPLPRVHC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22F2N2O4S and its molecular weight is 448.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N2O3SC_{19}H_{18}F_2N_2O_3S, with a molecular weight of approximately 396.42 g/mol. The presence of fluorine atoms in the structure is believed to enhance its biological activity by improving binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The mechanism of action typically involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

  • Case Study : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values were reported in the low micromolar range, indicating potent activity (Poyraz et al., 2023) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study conducted on a series of thiazepane derivatives showed that modifications in the structure significantly influenced their antibacterial efficacy. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several critical enzymes involved in disease processes.

  • Cholinesterase Inhibition : The compound has shown promising results as a cholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The inhibition constant (IC50) was found to be significantly lower than that of standard drugs used for comparison .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntiproliferativeHeLa Cells~5 µMPoyraz et al., 2023
AntibacterialStaphylococcus aureus32 µg/mLResearch Study
Cholinesterase InhibitionAChE/BuChE0.029 µMPoyraz et al., 2023

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:

  • Binding Affinity : The fluorophenyl groups enhance binding affinity to enzymes and receptors, resulting in more effective modulation of their activity.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O4S/c23-16-5-7-17(8-6-16)26-14-15(13-21(26)27)22(28)25-10-9-20(31(29,30)12-11-25)18-3-1-2-4-19(18)24/h1-8,15,20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXVYQVPLPRVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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